molecular formula C9H18FNO B2540144 2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol CAS No. 1823227-90-2

2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol

Cat. No.: B2540144
CAS No.: 1823227-90-2
M. Wt: 175.247
InChI Key: MMMDPZGRGNFEGX-UHFFFAOYSA-N
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Description

2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol is a chemical compound with the molecular formula C9H18FNO and a molecular weight of 175.24 g/mol. This compound features a piperidine ring substituted with a fluoroethyl group and an ethanol moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol typically involves the reaction of piperidine derivatives with fluoroethylating agents under controlled conditions. One common method includes the nucleophilic substitution of a piperidine derivative with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in DMF.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, potentially leading to altered biological activity. The piperidine ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yl)ethan-1-ol: Lacks the fluoroethyl group, making it less potent in certain applications.

    4-Piperidineethanol: Similar structure but without the fluoroethyl substitution, leading to different reactivity and biological activity.

Uniqueness

2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol is unique due to the presence of the fluoroethyl group, which can significantly enhance its chemical reactivity and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound in the development of pharmaceuticals and other fine chemicals .

Properties

IUPAC Name

2-[1-(2-fluoroethyl)piperidin-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO/c10-4-7-11-5-1-9(2-6-11)3-8-12/h9,12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMDPZGRGNFEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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